

p-Coumaric acid-13C3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	p-Coumaric acid-13C3	
Cat. No.:	B15573960	Get Quote

An In-depth Technical Guide to p-Coumaric acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **p-Coumaric acid-13C3**, a stable isotope-labeled form of p-coumaric acid. This guide is intended for professionals in research and development who require detailed technical data and protocols for the application of this compound in their studies.

Core Compound Data

p-Coumaric acid-13C3 is a valuable tool in metabolic research and quantitative analysis, primarily utilized as an internal standard in mass spectrometry-based assays. The incorporation of three carbon-13 isotopes into the propyl side chain provides a distinct mass shift, enabling precise quantification of its unlabeled counterpart in complex biological matrices.

Parameter	Value	Citations
CAS Number	1261170-80-2	[1][2][3][4][5][6][7]
Molecular Formula	HOC ₆ H ₄ ¹³ CH= ¹³ CH ¹³ CO ₂ H	[2]
Molecular Weight	167.14 g/mol	[1][2][3][5][6][7][8]
Synonyms	trans-4-Hydroxycinnamic acid- 13C3	[2][9]
Isotopic Purity	≥99 atom % ¹³ C	[2][9]
Chemical Purity	≥98%	[6][7]
Appearance	Solid	[9]
Melting Point	214 °C (decomposes)	[9]
Storage	-20°C, protect from light	[6][9]

Experimental Protocols

The primary applications of **p-Coumaric acid-13C3** are as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies. Below are detailed protocols for these key applications.

This protocol provides a general framework for the quantification of p-coumaric acid in plasma. It is essential to optimize the parameters for your specific instrumentation and matrix.

Materials and Reagents:

- p-Coumaric acid analytical standard
- p-Coumaric acid-13C3 (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)

- Formic acid (LC-MS grade)
- Human plasma (drug-free)
- Solid-phase extraction (SPE) cartridges (e.g., polymeric strong anion exchange)
- Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

Procedure:

- Preparation of Standards:
 - Prepare stock solutions of p-coumaric acid and p-Coumaric acid-13C3 in methanol at a concentration of 1 mg/mL.[1][9]
 - Create a series of calibration standards by spiking blank plasma with known concentrations of p-coumaric acid.[1]
 - Prepare a working solution of the p-Coumaric acid-13C3 internal standard at a fixed concentration.[1]
- Sample Preparation (Solid-Phase Extraction):
 - \circ To 100 μ L of plasma sample, calibrator, or quality control sample, add 10 μ L of the internal standard working solution and vortex for 10 seconds.[1]
 - Perform protein precipitation by adding 300 μL of cold acetonitrile, vortexing for 30 seconds, and centrifuging at 10,000 x g for 5 minutes.[1]
 - Transfer the supernatant to a clean tube.
 - Condition an SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.
 - Load the supernatant onto the conditioned SPE cartridge.[9]
 - Wash the cartridge with 2.0 mL of water, followed by 1.0 mL of methanol.
 - Elute the analyte and internal standard with 1.0 mL of 2% formic acid in methanol.[9]

- Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]
- Reconstitute the dried extract in 100 μL of the initial mobile phase.[10]
- LC-MS/MS Analysis:
 - LC System: Standard HPLC or UPLC system.[10]
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
 - Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source.[1]
 - Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.
 - p-Coumaric acid transition: m/z 163.1 -> 119.1[1]
 - p-Coumaric acid-13C3 transition: m/z 166.1 -> 122.1 (theoretical, must be optimized)
- Data Analysis:
 - Quantify the concentration of p-coumaric acid in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.[1]

This protocol is adapted from a study investigating phenylpropanoid metabolism in flax seedlings using ¹³C₃-p-coumaric acid.[2]

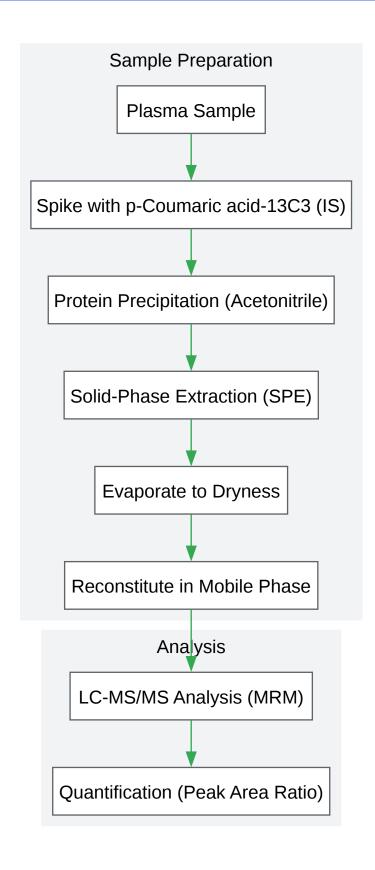
Materials and Reagents:

- Flax seeds (Linum usitatissimum L.)
- p-Coumaric acid-13C3
- Growth medium (e.g., Murashige and Skoog)
- Liquid chromatography-mass spectrometry (LC-MSⁿ) system

• Solvents for metabolite extraction (e.g., methanol, water, chloroform)

Procedure:

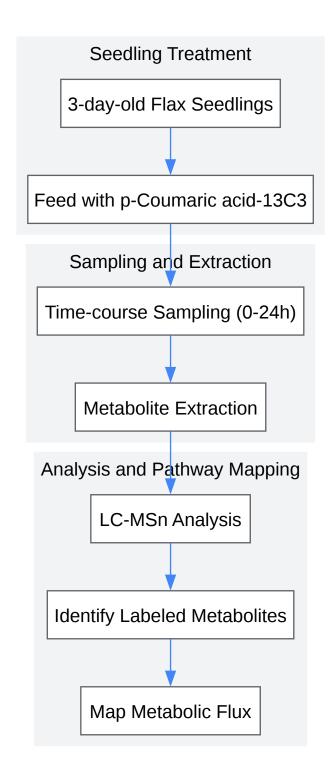
- · Seedling Growth and Feeding:
 - Germinate and grow flax seedlings in the dark for 3 days.[2]
 - Prepare a feeding solution containing p-Coumaric acid-13C3.
 - Transfer the seedlings to the feeding solution.
- Time-Course Sampling:
 - Collect seedling samples at various time points over a 24-hour period (e.g., 0, 1, 2, 4, 6, 8, 12, 16, 20, 24 hours) to track the metabolic fate of the labeled compound.
 - A final sample can be taken after exposing the seedlings to light to observe changes in metabolism.[2]
- Metabolite Extraction:
 - Immediately quench metabolic activity by freezing the samples in liquid nitrogen.
 - Perform a metabolite extraction using a suitable solvent system (e.g., a modified Bligh-Dyer extraction with methanol, chloroform, and water).
- LC-MSⁿ Analysis:
 - Analyze the extracts using a high-resolution LC-MSⁿ system to detect and identify metabolites that have incorporated the 13C label.
 - The detection of isotopologue multiplets confirms the incorporation of the stable isotope label into downstream metabolites.[2]
- Data Analysis and Pathway Elucidation:



- Process the LC-MSⁿ data to identify labeled compounds based on their mass-to-charge ratio and fragmentation patterns.
- Use the time-course data to map the flux of the 13C label through the phenylpropanoid pathway and related metabolic networks.[2]

Diagrams and Workflows

Visual representations of experimental workflows and logical relationships are provided below using the DOT language.



Click to download full resolution via product page

Caption: Workflow for quantitative analysis of p-coumaric acid using **p-Coumaric acid-13C3** as an internal standard.

Click to download full resolution via product page

Caption: Experimental workflow for metabolic tracing in flax seedlings using **p-Coumaric acid-13C3**.

Caption: Comparison of deuterated versus 13C-labeled internal standards for p-coumaric acid quantification.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Combining Stable Isotope Labeling and Candidate Substrate—Product Pair Networks Reveals Lignan, Oligolignol, and Chicoric Acid Biosynthesis in Flax Seedlings (Linum usitatissimum L.) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [p-Coumaric acid-13C3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573960#p-coumaric-acid-13c3-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com